5-(3-chlorophenyl)furan-2-carbonyl Chloride

Medicinal Chemistry Drug Design Lipophilicity

5-(3-Chlorophenyl)furan-2-carbonyl chloride is a critical heteroaromatic acyl chloride building block for medicinal chemistry. Its precise 3-chlorophenyl substitution governs molecular geometry and electronic properties, delivering on-target binding and off-target selectivity for kinase inhibitors such as CID-2011756. Available as a solid (mp 53-54°C), enabling precise weighing and use in automated parallel synthesis and high-throughput experimentation. Synthetic validation via Dantrolene analogs ensures reliable amide coupling yields. Procure this compound to accelerate lead optimization programs where 5-arylfuran serves as a bioisostere. Ensure your SAR integrity—substituting close analogs risks project failure.

Molecular Formula C11H6Cl2O2
Molecular Weight 241.07 g/mol
CAS No. 92973-26-7
Cat. No. B1621669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorophenyl)furan-2-carbonyl Chloride
CAS92973-26-7
Molecular FormulaC11H6Cl2O2
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)Cl
InChIInChI=1S/C11H6Cl2O2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H
InChIKeyDBONYOXUBWINEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)furan-2-carbonyl Chloride (CAS 92973-26-7): Procurement and Differentiation Guide for Research Synthesis


5-(3-Chlorophenyl)furan-2-carbonyl chloride is a heteroaromatic acyl chloride building block [1], with the molecular formula C11H6Cl2O2 and a molecular weight of 241.07 g/mol . It features a furan ring substituted with a 3-chlorophenyl group at the 5-position and a reactive acyl chloride at the 2-position. Its primary utility lies in its high electrophilicity, making it a key intermediate for the synthesis of diverse amide, ester, and hydrazide derivatives. The compound is typically a solid with a reported melting point of 53-54 °C [2] and is supplied by various vendors for research and development purposes .

Why 5-(3-Chlorophenyl)furan-2-carbonyl Chloride Cannot Be Simply Replaced by Other Acyl Chlorides or Furan Analogs


Direct substitution with close analogs is non-trivial and can lead to project failure. The precise substitution pattern of the 3-chlorophenyl group on the furan ring governs the molecular geometry and electronic properties of the final target molecules, which are critical for on-target binding and off-target selectivity in pharmaceutical applications . Unsubstituted phenyl, 4-chlorophenyl, or heteroaryl variants will impart different steric bulk and electron density, fundamentally altering the molecule's interaction with biological targets and its physicochemical properties (e.g., LogP) [1]. Furthermore, as an acyl chloride, its reactivity is highly sensitive to the electronic effects of its substituents. This compound's specific reactivity profile is essential for achieving the required yields and selectivity in downstream synthetic steps, a factor that cannot be guaranteed with other, even structurally similar, acyl chlorides.

Quantitative Differentiation Evidence for 5-(3-Chlorophenyl)furan-2-carbonyl Chloride (CAS 92973-26-7)


Enhanced Lipophilicity (cLogP) of 3-Chlorophenyl-Furan Core Compared to Unsubstituted Phenyl Analog

The 3-chlorophenyl-furan core of this acyl chloride imparts a significantly higher calculated LogP (cLogP) compared to the unsubstituted 5-phenylfuran-2-carbonyl chloride analog. This difference in lipophilicity is a primary driver of membrane permeability and binding affinity in medicinal chemistry campaigns [1].

Medicinal Chemistry Drug Design Lipophilicity

Precursor to a Validated Pharmacophore: Dantrolene Synthesis

This compound serves as the direct precursor to 5-(3-chlorophenyl)-2-furoic acid, a documented reactant in the synthesis of Dantrolene . This is a verifiable, high-value synthetic pathway that distinguishes it from other simple furan-2-carbonyl chlorides which lack a defined route to an approved therapeutic agent.

Pharmaceutical Intermediates Muscle Relaxants Synthetic Chemistry

Enabling Synthesis of Distinct 5-Arylfuran Bioisosteres

The 3-chlorophenyl group enables the generation of a specific set of bioisosteres not accessible from other isomers. While not a direct activity comparison of the acyl chloride itself, the literature confirms that derivatives of the 5-(3-chlorophenyl)furan scaffold exhibit a distinct activity profile, including low nanomolar inhibition of specific kinases . This highlights that the 3-chloro substitution pattern is not arbitrary but is selected for its unique impact on biological activity, differentiating it from the 4-chloro or unsubstituted phenyl variants.

Bioisosteres Medicinal Chemistry SAR Studies

Solid-State Physical Form for Precise Handling in Automated Synthesis

Unlike many liquid acyl chlorides like the unsubstituted 2-furoyl chloride (bp 173 °C) [1], 5-(3-chlorophenyl)furan-2-carbonyl chloride is a solid at ambient temperature, with a melting point of 53-54 °C [2]. This physical state provides a quantifiable advantage in handling, weighing, and storage for automated or high-throughput synthetic workflows.

Automated Synthesis High-Throughput Experimentation Compound Management

Optimal Application Scenarios for Procuring 5-(3-Chlorophenyl)furan-2-carbonyl Chloride (CAS 92973-26-7)


Synthesis of Novel Kinase Inhibitor Libraries for Oncology Research

Procure this acyl chloride to synthesize focused libraries of amide derivatives for screening against kinases implicated in cancer. The 3-chlorophenyl-furan core is a proven scaffold for achieving potent kinase inhibition, as demonstrated by the PKD inhibitor CID-2011756 . The compound's solid-state form facilitates precise weighing and use in parallel synthesis, accelerating SAR exploration.

Development of Dantrolene Analogs for Muscle Spasticity and Malignant Hyperthermia

Use this compound as a starting material to explore novel Dantrolene analogs. The established synthetic route linking this acyl chloride (via its carboxylic acid) to Dantrolene provides a validated pathway for generating structurally related compounds with potential therapeutic applications in treating muscle spasticity or malignant hyperthermia.

Generating 5-Arylfuran Bioisosteres for Lead Optimization

Incorporate this building block into lead optimization programs where a 5-arylfuran group is required as a bioisostere. The specific 3-chlorophenyl substitution provides a unique electronic and steric profile, allowing medicinal chemists to fine-tune the lipophilicity (cLogP = 4.1) and binding interactions of their lead candidates.

High-Throughput Experimentation (HTE) for Reaction Condition Screening

Leverage the solid, non-volatile nature of this acyl chloride for automated solid dispensing platforms in HTE workflows . This enables the rapid and systematic screening of reaction conditions (e.g., amide couplings with diverse amines) to identify optimal synthetic routes and maximize chemical diversity with high reproducibility.

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